DAz-2, also known as DCP-N3, is a chemical compound with the CAS number 1176905-54-6. It is primarily recognized as a cell-permeable chemical probe that detects cysteine oxidation in proteins, making it significant in the study of redox biology. The compound has garnered attention for its role in identifying oxidative modifications of cysteine residues, which can serve as indicators of cellular redox states and signaling pathways.
DAz-2 is classified as a sulfonic acid probe and is utilized in various biochemical applications. It is derived from the field of synthetic organic chemistry and is commercially available from multiple suppliers, including Cayman Chemical and MedChemExpress. The molecular formula for DAz-2 is , with a molecular weight of 195.2 g/mol .
The synthesis of DAz-2 typically involves multi-step organic reactions, starting from readily available precursors. The specific synthetic route may vary among different laboratories but generally includes:
The exact conditions (e.g., temperature, solvents) and reagents used can significantly influence the yield and purity of DAz-2.
DAz-2's molecular structure features a central hydrazine group linked to a sulfonic acid moiety. The structural representation can be described as follows:
The compound's three-dimensional conformation allows it to effectively interact with thiol groups in proteins, facilitating its role as a probe for cysteine oxidation.
DAz-2 primarily reacts with redox-sensitive cysteine residues in proteins through a mechanism that involves nucleophilic attack by the thiol group on the electrophilic center of DAz-2. This reaction results in the formation of stable adducts that can be detected using various analytical techniques such as mass spectrometry or fluorescence spectroscopy.
Key aspects include:
The mechanism by which DAz-2 operates involves several steps:
This mechanism makes DAz-2 a valuable tool in studying oxidative stress-related diseases.
DAz-2 exhibits several notable physical and chemical properties:
These properties enhance its applicability in biochemical research.
DAz-2 is employed in various scientific contexts, particularly in studies focused on:
DAZAP2 was first identified in 2000 by Tsui et al. through yeast two-hybrid screening for interactors of Deleted in Azoospermia (DAZ) and DAZ-like (DAZL) proteins—key regulators of germ cell development [6]. The gene was mapped to human chromosome 12q13.13 and initially termed "PRTB" (Proline-Rich Transcript, Brain) due to its high proline content (∼25%) and abundant neural expression [5] [6]. The official symbol DAZAP2 (DAZ-Associated Protein 2) was adopted to reflect its biochemical association with DAZ/DAZL proteins.
Early sequencing efforts revealed two transcript variants: a full-length 1.4-kb mRNA (NM014764) and a shorter isoform (NM001136268) lacking exon 2 [1]. The 252-amino acid protein (17 kDa) contains several putative Src homology 2 (SH2) and SH3 domain-binding motifs (YXXψ and PXψP, respectively), enabling interactions with signaling molecules [4] [5]. Notably, a pseudogene (DAZAP2P) exists on chromosome 2, but lacks protein-coding capacity [5].
Table 1: DAZAP2 Nomenclature and Genomic Features
Property | Detail |
---|---|
Official Symbol | DAZAP2 |
Aliases | PRTB, KIAA0058 |
Chromosomal Location | Chr 12q13.13 (human); Chr 15F1 (mouse) |
Genomic Span | 51,238,724–51,271,362 bp (GRCh38/hg38) |
Transcript Variants | 8 (Ensembl); 2 functionally validated (NM014764, NM001136268) |
Protein Size | 252 aa (isoform 1); 17 kDa |
Pseudogene | DAZAP2P (Chr 2) |
DAZAP2 belongs to a functionally diverse protein family characterized by RNA-binding domains and roles in post-transcriptional regulation. Despite its name, DAZAP2 is not a DAZ family member but rather an interactor. Key phylogenetic features include:
Table 2: DAZAP2 Orthologs and Functional Domains
Organism | Identity vs. Human | Key Domains | Validated Function |
---|---|---|---|
Homo sapiens | 100% | Proline-rich, SH2/SH3 motifs | Stress granule assembly, HIPK2 regulation |
Mus musculus | 98% | Proline-rich, SH2/SH3 motifs | Neural tube patterning |
Xenopus laevis | 85% | Proline-rich, SH2/SH3 motifs | FGF-mediated posterior neural induction |
Eriocheir sinensis | 58% | Proline-rich, SH2/SH3 motifs | Hippo pathway activation, AMP expression |
Figure 1: Domain architecture of DAZAP2 orthologs. All species retain the C-terminal proline-rich domain (purple) and SH2/SH3-binding motifs (yellow). Vertebrates show higher domain conservation than invertebrates.
Neural Development and Patterning
DAZAP2 is indispensable for posterior neural specification. In Xenopus, knockdown of dazap2:
Table 3: DAZAP2 in Neural Patterning: Genetic Interactions
Manipulation | Effect on Markers | Implication |
---|---|---|
DAZAP2 overexpression | ↑ hoxb9, nrp1; ↓ otx2 | Promotes posterior fate |
DAZAP2 morpholino knockdown | ↓ hoxb9; ↑ otx2, krox20 | Shifts A-P boundary anteriorly |
DAZAP2 + FGF8a co-expression | Synergistic ↑ hoxb9 | Acts in FGF pathway |
DAZAP2 + SU5402 (FGF inhibitor) | Blocks DAZAP2-mediated hoxb9 induction | Requires FGF receptor activity |
Innate Immune Regulation
DAZAP2 modulates immune responses via the Hippo pathway:
Disease Associations
Figure 2: Functional network of DAZAP2. (A) In neural development, DAZAP2 integrates FGF signaling independently of Cdx/Wnt to induce posterior genes. (B) In immunity, DAZAP2 activates Hippo-Sav complexes to promote Dorsal-mediated AMP expression. (C) In disease, DAZAP2 modulates HIPK2 degradation and TP53 activity.
Concluding Remarks
DAZAP2 exemplifies a multifunctional adapter protein whose roles span development, immunity, and disease. Its conserved domains enable context-dependent interactions with signaling pathways (FGF, Hippo), transcription factors (Dorsal, TP53), and RNA-binding proteins (DAZ/DAZL). Future studies should address:
DAZAP2 remains a compelling model for studying how molecular "hubs" coordinate complex biological processes through modular protein interactions.
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